Sodium 1-carboxylatoethyl stearate

HLB value water dispersibility emulsifier selection

Sodium 1-carboxylatoethyl stearate (CAS 18200-72-1), commercially designated as Sodium Stearoyl Lactylate (SSL) or E481, is an anionic, food-grade emulsifier synthesized via esterification of stearic acid with polymerized lactic acid followed by neutralization with sodium hydroxide. It appears as a white to cream-coloured powder or brittle solid with a slight caramel odour, a melting point of approximately 49 °C, and a hydrophilic-lipophilic balance (HLB) in the range of 10–12.

Molecular Formula C21H40O4.Na
C21H40NaO4
Molecular Weight 379.5 g/mol
CAS No. 18200-72-1
Cat. No. B103257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-carboxylatoethyl stearate
CAS18200-72-1
Molecular FormulaC21H40O4.Na
C21H40NaO4
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O.[Na]
InChIInChI=1S/C21H40O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);
InChIKeyBPTDNBSSZIHRIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-Carboxylatoethyl Stearate (SSL/E481): Core Identity and Regulatory Status for Procurement Screening


Sodium 1-carboxylatoethyl stearate (CAS 18200-72-1), commercially designated as Sodium Stearoyl Lactylate (SSL) or E481, is an anionic, food-grade emulsifier synthesized via esterification of stearic acid with polymerized lactic acid followed by neutralization with sodium hydroxide [1]. It appears as a white to cream-coloured powder or brittle solid with a slight caramel odour, a melting point of approximately 49 °C, and a hydrophilic-lipophilic balance (HLB) in the range of 10–12 [1]. SSL is recognized as Generally Recognized As Safe (GRAS) by the US FDA under 21 CFR §172.846 and is approved as food additive E481 in the EU under Regulation (EC) No 231/2012, with defined specifications including acid value 60–80 mg KOH/g, ester value 150–190 mg KOH/g, and total recoverable lactic acid 31.0–34.0% [1][2]. Its core function spans dough conditioning, starch complexation, and oil-in-water emulsification, making it a critical multifunctional ingredient in industrial baking, convenience foods, and personal care formulations.

Why Sodium 1-Carboxylatoethyl Stearate Cannot Be Replaced by Generic In-Class Emulsifiers: The Quantitative Case for SSL Specificity


Although sodium stearoyl lactylate (SSL) belongs to the broader stearoyl lactylate family alongside its calcium counterpart (CSL, E482), and shares application overlap with DATEM (E472e) and monoglycerides, generic interchange is precluded by quantifiable divergences in hydrophilic-lipophilic balance (HLB ~10–12 for SSL vs ~5.1 for CSL), surface activity, starch complexation efficiency, and unique mesophase behaviour [1][2]. These differences translate into measurable performance gaps in water dispersibility, foam stability, dough conditioning kinetics, and pH-responsive functionality that directly impact product quality, process efficiency, and shelf-life outcomes. The evidence compiled below demonstrates that SSL occupies a distinct functional niche that cannot be replicated by simply substituting another lactylate salt or alternative food emulsifier without compromising specific performance parameters.

Quantitative Differentiation Evidence for Sodium 1-Carboxylatoethyl Stearate (SSL) vs. Closest Analogs


HLB and Water Dispersibility: SSL vs. Calcium Stearoyl Lactylate (CSL)

SSL exhibits an HLB of 10–12, approximately 2.0–2.4× higher than the HLB of 5.1 reported for calcium stearoyl lactylate (CSL), its closest structural analog [1][2]. This quantitative difference manifests as SSL being dispersible in warm water without pre-hydration, whereas CSL is only slightly soluble in hot water (0.5 g/100 mL at 20 °C) and requires pre-hydration for effective incorporation [3]. Consequently, SSL is preferentially suited for oil-in-water (O/W) emulsification systems, while CSL is limited to water-in-oil (W/O) or fat-continuous applications.

HLB value water dispersibility emulsifier selection lactylate comparison

Surface Tension Reduction Efficiency: SSL vs. CSL at Equivalent Concentration

At 0.1% (w/v) aqueous concentration, SSL reduces surface tension to 30 mN/m, compared to 37 mN/m for CSL under identical conditions—a 19% greater reduction [1]. This lower equilibrium surface tension correlates with more rapid adsorption kinetics at air–water and oil–water interfaces, enabling SSL to stabilize finer dispersions at lower use levels than CSL. The protein interaction index for both compounds is equivalent at 95 (arbitrary scale), indicating that SSL's surface activity advantage is not offset by weaker protein binding in dough systems [1].

surface tension surfactant efficiency emulsifier performance lactylate comparison

Starch Complexing Index: SSL Superiority in Anti-Staling Performance vs. CSL

SSL achieves a starch complexing index of 72, compared to CSL's index of 65—a 10.8% relative improvement [1]. This index quantifies the capacity of the emulsifier to form insoluble inclusion complexes with amylose, thereby inhibiting starch retrogradation (the primary mechanism of bread staling). The higher complexing index of SSL is consistent with functional studies showing that SSL provides crumb softening detectable up to 5–7 days post-baking, whereas CSL's anti-staling effect is less pronounced in lean bread formulations [2]. In pan bread storage trials, SSL at 0.43–0.50 g/100 g flour significantly reduced crumb firmness at Day 10 compared to untreated controls [3].

starch complexation anti-staling amylose binding shelf-life extension baked goods

Ultrastable Foam Generation: SSL Lamellar Phase Advantage vs. Micelle-Forming Surfactants

SSL forms lamellar phases/vesicles in aqueous dispersion that produce foams with half-lives of up to 40 days—approximately 2 orders of magnitude (100×) greater than those stabilized by micelle-forming surfactants such as sodium dodecyl sulfate (SDS) or Tween 80 [1][2]. This extraordinary stability is attributed to solid-like surfactant bilayers within vesicles that jam aqueous films between bubbles, dramatically reducing drainage, coalescence, and gas transfer. In direct comparative studies, SSL and mono-/diglyceride (Cremodan) lamellar-phase surfactants induced lower gas permeability coefficients through gas/liquid interfaces and finer foam microstructures (smaller bubble size) than whey protein isolate (WPI) or micelle-forming Tween 80 [3].

foam stability lamellar phase gas permeability food foam surfactant mesophase

pH-Switchable Mesophase Behaviour: SSL Enables Tunable Viscosity Without Additional Thickeners

SSL exhibits a rare pH-dependent mesophase transition among food-grade emulsifiers: at pH below 5, SSL dispersions form hexagonal II phases above the Krafft point (~45 °C), producing a dramatic viscosity increase; at pH above 5.5, the fatty acids ionize and the system reverts to lamellar phases with water-thin consistency [1]. This reversible transition has been demonstrated at only 2% SSL concentration, where reducing pH from 5.5 to 4 transforms a water-thin dispersion into a viscous lotion-like consistency without any additional thickener [2]. In contrast, most nonionic food emulsifiers (e.g., mono-/diglycerides, polysorbates, sucrose esters) do not exhibit this pH-triggered phase switching, and CSL's higher lipophilicity (HLB 5.1) precludes analogous aqueous mesophase behaviour [3].

pH-responsive hexagonal phase lamellar phase rheology modulation clean-label thickener

Oleogelation Capacity: SSL as a Structuring Agent for Trans-Fat-Free Oil Systems

SSL uniquely functions as an oleogelator among common stearoyl lactylates, forming self-supporting oleogels in sunflower oil at concentrations of 7–13% w/w [1]. The oleogels are structured by SSL lamellar crystals that form a three-dimensional network via van der Waals interactions and electrostatic repulsion, providing solid fat content (SFC), oil binding capability (OBC), and mechanical firmness that mimic triacylglycerol crystalline networks [1]. Higher SSL concentrations (13% vs. 7%) produce denser crystalline networks with stronger mechanical strength and enhanced oil retention [1]. This oleogelation property has been successfully applied to bread production as a trans-fat-free shortening alternative [1]. In contrast, CSL (HLB 5.1) and DATEM do not form self-supporting oleogels under equivalent conditions, as their molecular geometry and crystal habit do not produce space-spanning lamellar networks.

oleogel oil structuring trans-fat replacement lamellar crystal bakery fat reduction

High-Value Application Scenarios for Sodium 1-Carboxylatoethyl Stearate Driven by Quantitative Differentiation Evidence


Extended Shelf-Life Industrial Pan Bread (7–14 Days): SSL as Primary Anti-Staling Emulsifier

In high-speed pan bread production targeting 10–14 day ambient shelf life, SSL's starch complexing index of 72 (10.8% higher than CSL at 65) provides measurable crumb softening retention [1]. At usage levels of 0.43–0.50 g SSL/100 g flour, specific bread volume increases significantly while crumb firmness at Day 10 is reduced compared to untreated controls [2]. SSL's water dispersibility (HLB 10–12) eliminates the pre-hydration step required for CSL (HLB 5.1), reducing mixing time and energy input in continuous dough production lines [3]. The combination of SSL with maltogenic amylase (0.02–0.03 g/100 g flour) yields the highest sensory scores for freshness and softness [2].

Cold-Process Oil-in-Water Beverage Emulsions and Non-Dairy Creamers

SSL's surface tension of 30 mN/m at 0.1% concentration—19% lower than CSL's 37 mN/m—enables rapid adsorption and efficient emulsion stabilization at reduced emulsifier loading in cold-process O/W systems such as coffee creamers, beverage whiteners, and cream liqueurs [1]. Its ability to disperse directly in cold to warm water without pre-hydration (in contrast to CSL's requirement for hot water dispersion and limited cold-water solubility of 0.5 g/100 mL) makes SSL the lactylate of choice for continuous liquid processing where heating is undesirable [2]. The FDA-approved use level of 0.3% in beverage creamers provides a regulatory framework for immediate formulation adoption [2].

pH-Responsive Skincare and Cosmetic Emulsions with Built-In Rheology Control

SSL's pH-switchable mesophase behaviour—reversibly transitioning from a water-thin lamellar dispersion at pH >5.5 to a viscous hexagonal II lotion at pH <5 at only 2% concentration—enables formulation of creams and lotions where SSL simultaneously functions as primary O/W emulsifier and pH-triggered thickener [1][2]. This dual functionality can eliminate or reduce synthetic polymeric thickeners (carbomers, polyacrylates), supporting clean-label and naturally positioned cosmetic products. SSL is approved for cosmetic use at up to 1% (above which skin sensitization labelling is required) and is compatible with fatty alcohols and polyglyceryl esters for lamellar gel network stabilization [3][2]. The RSPO-certified grades of SSL (e.g., Akoline SL) provide sustainable sourcing documentation for brand compliance [3].

Trans-Fat-Free Bakery Shortening Replacement via SSL-Structured Oleogels

SSL's demonstrated capacity to structure liquid sunflower oil into solid-like oleogels at 7–13% w/w—via a lamellar crystal network that binds oil and mimics the mechanical properties of triacylglycerol crystalline fat networks—provides a GRAS, label-friendly route to replace partially hydrogenated oils (PHOs) in bread, pastry, and biscuit formulations [1]. The oleogel approach leverages SSL already present in the formulation as a dough conditioner, avoiding additional ingredient declarations. Higher SSL concentrations (13% w/w) within the oleogel phase produce denser crystal networks with superior oil-binding capability and firmness, enabling tailored shortening functionality without trans fats [1]. This application directly addresses regulatory pressure to eliminate PHOs while maintaining product texture and processability.

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